molecular formula C22H23F3N4O4 B11492701 (2,3-Difluorophenyl)(4-{4-fluoro-2-nitro-5-[(tetrahydrofuran-2-ylmethyl)amino]phenyl}piperazin-1-yl)methanone

(2,3-Difluorophenyl)(4-{4-fluoro-2-nitro-5-[(tetrahydrofuran-2-ylmethyl)amino]phenyl}piperazin-1-yl)methanone

Cat. No.: B11492701
M. Wt: 464.4 g/mol
InChI Key: AOTPODHRLWUJFO-UHFFFAOYSA-N
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Description

5-[4-(2,3-Difluorobenzoyl)piperazin-1-yl]-2-fluoro-4-nitro-N-[(oxolan-2-yl)methyl]aniline is a complex organic compound that features a piperazine ring substituted with a difluorobenzoyl group, a nitro group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2,3-difluorobenzoyl)piperazin-1-yl]-2-fluoro-4-nitro-N-[(oxolan-2-yl)methyl]aniline typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2,3-difluorobenzoyl chloride under basic conditions to form 4-(2,3-difluorobenzoyl)piperazine.

    Nitration: The next step involves the nitration of the aromatic ring to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Oxolane Substitution: The final step involves the substitution of the aniline group with an oxolan-2-ylmethyl group, which can be achieved using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the aniline group.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atoms and the nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Oxidation can lead to the formation of N-oxides or carboxylic acids.

    Reduction: Reduction of the nitro group results in the formation of an amine derivative.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: It can be used in studies to understand the interaction of fluorinated compounds with biological systems.

    Industrial Applications: The compound may find use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-[4-(2,3-difluorobenzoyl)piperazin-1-yl]-2-fluoro-4-nitro-N-[(oxolan-2-yl)methyl]aniline involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The nitro and fluorine groups may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    4-(2,3-Difluorobenzoyl)piperazine: This compound lacks the nitro and oxolan-2-ylmethyl groups, making it less complex.

    2-Fluoro-4-nitroaniline: This compound lacks the piperazine and oxolan-2-ylmethyl groups, making it structurally simpler.

    N-(Oxolan-2-ylmethyl)aniline: This compound lacks the difluorobenzoyl and nitro groups.

Uniqueness

5-[4-(2,3-Difluorobenzoyl)piperazin-1-yl]-2-fluoro-4-nitro-N-[(oxolan-2-yl)methyl]aniline is unique due to its combination of functional groups, which may confer specific biological activities and chemical properties not found in simpler analogs.

Properties

Molecular Formula

C22H23F3N4O4

Molecular Weight

464.4 g/mol

IUPAC Name

(2,3-difluorophenyl)-[4-[4-fluoro-2-nitro-5-(oxolan-2-ylmethylamino)phenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C22H23F3N4O4/c23-16-5-1-4-15(21(16)25)22(30)28-8-6-27(7-9-28)19-12-18(17(24)11-20(19)29(31)32)26-13-14-3-2-10-33-14/h1,4-5,11-12,14,26H,2-3,6-10,13H2

InChI Key

AOTPODHRLWUJFO-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC2=CC(=C(C=C2F)[N+](=O)[O-])N3CCN(CC3)C(=O)C4=C(C(=CC=C4)F)F

Origin of Product

United States

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